2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiadiazole ring, which is known for its biological activity, and a hydrazide group, which is often used in the synthesis of pharmaceuticals.
Preparation Methods
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with an appropriate hydrazide derivative under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The hydrazide group can be reduced to form corresponding amines using reducing agents like sodium borohydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and various organic solvents.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide include:
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide: This compound features a triazole ring instead of a thiadiazole ring, which may result in different biological activities.
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but includes additional methoxy groups, potentially altering its chemical properties.
These comparisons highlight the uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide, particularly its combination of a thiadiazole ring and a hydrazide group, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C21H22N4O4S3 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H22N4O4S3/c1-27-16-10-9-15(18(28-2)19(16)29-3)11-22-23-17(26)13-31-21-25-24-20(32-21)30-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,23,26)/b22-11+ |
InChI Key |
QNIFGLWNAGVJJA-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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